(4-Hexylcyclohexyl)methanol
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Overview
Description
(4-Hexylcyclohexyl)methanol is an organic compound with the molecular formula C13H26O. It is a cyclohexane derivative where a hexyl group is attached to the cyclohexane ring, and a hydroxymethyl group is attached to the same ring. This compound is a colorless liquid and is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Hexylcyclohexyl)methanol can be synthesized through several methods. One common method involves the hydroformylation of cyclohexene followed by hydrogenation. The hydroformylation process introduces a formyl group to the cyclohexene, resulting in cyclohexanecarboxaldehyde, which is then hydrogenated to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalysts to enhance the efficiency of the reaction. The hydrogenation process is typically carried out under high pressure and temperature conditions, using catalysts such as zinc oxide-chromic oxide .
Chemical Reactions Analysis
Types of Reactions
(4-Hexylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming (4-Hexylcyclohexyl)aldehyde.
Reduction: The compound can be reduced to form (4-Hexylcyclohexyl)methane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: (4-Hexylcyclohexyl)aldehyde
Reduction: (4-Hexylcyclohexyl)methane
Substitution: (4-Hexylcyclohexyl)chloride or (4-Hexylcyclohexyl)bromide
Scientific Research Applications
(4-Hexylcyclohexyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with cellular membranes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of (4-Hexylcyclohexyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group in the compound can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the hydrophobic hexyl group can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethanol: Similar in structure but lacks the hexyl group.
4-Methylcyclohexylmethanol: Contains a methyl group instead of a hexyl group.
(4-Methoxycyclohexyl)methanol: Contains a methoxy group instead of a hexyl group .
Uniqueness
(4-Hexylcyclohexyl)methanol is unique due to its combination of a long hydrophobic hexyl chain and a polar hydroxyl group. This dual nature allows it to interact with both hydrophobic and hydrophilic environments, making it versatile in various applications.
Properties
CAS No. |
71458-09-8 |
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Molecular Formula |
C13H26O |
Molecular Weight |
198.34 g/mol |
IUPAC Name |
(4-hexylcyclohexyl)methanol |
InChI |
InChI=1S/C13H26O/c1-2-3-4-5-6-12-7-9-13(11-14)10-8-12/h12-14H,2-11H2,1H3 |
InChI Key |
SOEBJIFCUVQDCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CCC(CC1)CO |
Origin of Product |
United States |
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